molecular formula C17H19NO2 B186007 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide CAS No. 69343-37-9

2-ethoxy-N-[(4-methylphenyl)methyl]benzamide

Cat. No. B186007
CAS RN: 69343-37-9
M. Wt: 269.34 g/mol
InChI Key: MRMRZCUMKKNWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[(4-methylphenyl)methyl]benzamide, also known as EMB, is a synthetic compound that has been extensively studied for its potential biomedical applications. EMB belongs to the class of benzamides, which are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in inflammation and cell proliferation. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. Inflammation is a common feature of many diseases, and 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide can be easily synthesized using simple and inexpensive reagents, and it can be purified to high purity using standard techniques such as recrystallization or column chromatography. 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide also has low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for the research on 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide, including the development of more potent and selective analogs, the elucidation of its molecular targets and mechanism of action, and the evaluation of its therapeutic potential in animal models and clinical trials. The development of more potent and selective analogs of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide could lead to the discovery of new drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. The elucidation of the molecular targets and mechanism of action of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide could provide insights into the biological pathways involved in these diseases. The evaluation of the therapeutic potential of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide in animal models and clinical trials could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide involves the reaction of 2-ethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography. The yield of 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2-ethoxy-N-[(4-methylphenyl)methyl]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

CAS RN

69343-37-9

Product Name

2-ethoxy-N-[(4-methylphenyl)methyl]benzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-ethoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-7-5-4-6-15(16)17(19)18-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

MRMRZCUMKKNWSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C

synonyms

RG 4
RG-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.